Lansoprazole
Overview
Description
Lansoprazole is a proton pump inhibitor used to treat and prevent stomach and intestinal ulcers, erosive esophagitis, and other conditions involving excessive stomach acid such as Zollinger-Ellison syndrome .
Synthesis Analysis
The synthesis of Lansoprazole has been studied and improved upon. The USP method for Lansoprazole was considered for improvement due to several drawbacks in the current USP monograph for Lansoprazole .Molecular Structure Analysis
Lansoprazole has a molecular formula of C16H14F3N3O2S, with an average mass of 369.362 Da and a monoisotopic mass of 369.075867 Da . The geometrical parameters of Lansoprazole obtained by DFT calculation are compared with single crystal XRD data .Chemical Reactions Analysis
The chemical reactions of Lansoprazole have been studied using spectroscopic and quantum chemical methods. The spectroscopic fingerprints are studied by a variety of experiments (IR, Raman, UV, and NMR) .Physical And Chemical Properties Analysis
Lansoprazole has a molecular weight of 369.36 and is soluble in DMSO at 74 mg/mL . The geometrical parameters of Lansoprazole obtained by DFT calculation are compared with single crystal XRD data .Scientific Research Applications
Osteoporosis Research
Lansoprazole has been studied for its potential role in osteoporosis .
- Summary of the application : Lansoprazole, a proton pump inhibitor (PPI), acts as a liver X receptor agonist, which plays a crucial role in the crosstalk of osteoblasts and osteoclasts in vitro and during bone turnover in vivo . It has been associated with a reduced risk of osteoporosis compared to other PPI therapies .
- Methods of application : In a study, a murine model of chronic oral PPI administration was established to verify whether PPIs caused bone metabolic impairment .
- Results : Patients receiving lansoprazole treatment had a reduced risk of osteoporosis as compared with those undergoing other PPI therapy .
Liver Fibrosis Research
Lansoprazole has been used in research related to liver fibrosis .
- Summary of the application : Lansoprazole has been found to prevent the progression of liver fibrosis in non-alcoholic steatohepatitis model rats .
- Methods of application : In a study, six-week-old rats were fed a normal chow or a choline-deficient amino acid-defined (CDAA) diet to establish a rat model of NASH. The groups fed a CDAA diet for 5 weeks were subcutaneously administered either a vehicle or a lansoprazole suspension for 4 weeks .
- Results : Lansoprazole inhibited hepatic fibrogenesis, at least during the early stages, in CDAA diet-induced NASH model rats .
Duodenal Ulcers Research
Lansoprazole has been extensively studied for its role in the treatment of duodenal ulcers .
- Summary of the application : Lansoprazole is widely used for the treatment of gastric and duodenal ulcers. It reduces the secretion of gastric acid in gastric parietal cells by the irreversible inhibition of H+/K±ATPase .
- Methods of application : In a study, patients with duodenal ulcer were administered lansoprazole 30 mg or 60 mg .
- Results : For patients with duodenal ulcer, lansoprazole 30 mg or 60 mg is associated with faster ulcer healing and better symptom relief than ranitidine 300 mg at bedtime .
Gastric Cancer Research
Lansoprazole has been studied for its potential role in gastric cancer .
- Summary of the application : Proton pump inhibitors (PPIs) like Lansoprazole have been associated with an increased risk of gastric cancer . The risk increases with cumulative duration of use, cumulative omeprazole equivalents, and time since treatment initiation .
- Methods of application : Population-based cohort studies have been conducted to determine the association between PPI use and gastric cancer .
- Results : The use of PPIs is associated with a 45% increased risk of gastric cancer compared with the use of histamine-2 receptor antagonists .
Gastroesophageal Reflux Disease (GERD) Research
Lansoprazole has been extensively studied for its role in the treatment of GERD .
- Summary of the application : Lansoprazole is widely used for the treatment of GERD. It reduces the secretion of gastric acid in gastric parietal cells by the irreversible inhibition of H+/K±ATPase .
- Methods of application : In a study, patients with GERD were administered dexlansoprazole, a proton pump inhibitor (PPI) related to lansoprazole .
- Results : Dexlansoprazole was found to be more effective than other PPIs in resolving heartburn and reflux symptoms in patients with GERD, with benefits during and after treatment, especially in those with moderate and severe symptoms .
Zollinger-Ellison Syndrome Research
Lansoprazole has been used in research related to Zollinger-Ellison syndrome .
- Summary of the application : Lansoprazole has been found to be a safe and effective inhibitor of gastric acid hypersecretion in patients with Zollinger-Ellison syndrome .
- Methods of application : In a study, patients with Zollinger-Ellison syndrome were administered lansoprazole to control acid hypersecretion .
- Results : Most patients required lansoprazole once daily. During long-term follow-up, 25% of patients required upward dose adjustments and 25% of patients required twice daily lansoprazole .
Helicobacter Pylori Eradication Research
Lansoprazole has been studied for its role in the eradication of Helicobacter pylori .
- Summary of the application : Lansoprazole, as a part of triple therapy regimens, has been found effective in eradicating H. pylori infection .
- Methods of application : In a study, participants with H. pylori infection were administered either a combination of oral clarithromycin 500 mg, metronidazole 400 mg, and lansoprazole 30 mg, or oral placebo, twice daily for 1 week .
- Results : The study found that the use of lansoprazole-based therapy resulted in successful eradication of H. pylori .
Barrett’s Esophagus Research
Lansoprazole has been used in research related to Barrett’s esophagus .
- Summary of the application : Proton pump inhibitors (PPIs) like Lansoprazole have been associated with a decreased risk of high-grade dysplasia (HGD)/esophageal adenocarcinoma (EAC) in patients with Barrett’s Esophagus (BE) .
- Methods of application : Population-based cohort studies have been conducted to determine the association between PPI use and gastric cancer .
- Results : The use of PPIs is associated with a 45% increased risk of gastric cancer compared with the use of histamine-2 receptor antagonists .
Stress Ulcer Prophylaxis Research
Lansoprazole has been studied for its role in stress ulcer prophylaxis .
- Summary of the application : Lansoprazole, as a proton pump inhibitor, is often prescribed for patients as a stress ulcer prophylaxis drug in the intensive care unit (ICU) .
- Methods of application : In a study, ICU patients requiring invasive mechanical ventilation were randomized by site at 50 ICUs in 5 countries to a PPI strategy or a histamine-2 receptor blockers (H2RBs) strategy for stress ulcer prophylaxis .
- Results : A strategy of use with PPIs vs H2RBs for stress ulcer prophylaxis among adults requiring mechanical ventilation did not result in a statistically significant difference for in-hospital mortality .
Safety And Hazards
properties
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIHNNLFOKEZEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023200 | |
Record name | Lansoprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lansoprazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>55.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in dimethylformamide; soluble in ethyl acetate, dichloromethane and acetonitrile; very slightly soluble in ether, and practically insoluble in hexane and water. | |
Record name | SID855954 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Lansoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00448 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LANSOPRAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
As a PPI, lansoprazole is a prodrug and requires protonation via an acidic environment to become activated. Once protonated, lansoprazole is able to react with cysteine residues, specifically Cys813 and Cys321, on parietal H+,K+-ATPase resulting in stable disulfides. PPI's in general are able to provide prolonged inhibition of acid secretion due to their ability to bind covalently to their targets., Lansoprazole is a selective and irreversible proton pump inhibitor. In the acidic environment of the gastric parietal cell, lansoprazole is converted to active sulphenamide derivatives that bind to the sulfhydryl group of (H+, K+)-adenosine triphosphatase ((H+,K+)-ATPase), also known as the proton pump (H+,K+)-ATPase catalyzes the final step in the gastric acid secretion pathway. Lansoprazole's inhibition of (H+,K+)-ATPase results in inhibition of both centrally and peripherally mediated gastric acid secretion. The inhibitory effect is dose-related. Lansoprazole inhibits both basal and stimulated gastric acid secretion regardless of the stimulus. | |
Record name | Lansoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00448 | |
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Record name | LANSOPRAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Lansoprazole | |
Color/Form |
White to brownish-white crystalline powder | |
CAS RN |
103577-45-3, 138530-94-6 | |
Record name | Lansoprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103577-45-3 | |
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Record name | Lansoprazole [USAN:USP:INN:BAN] | |
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Record name | Lansoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00448 | |
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Record name | dexlansoprazole | |
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Record name | Lansoprazole | |
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Record name | 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole | |
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Record name | LANSOPRAZOLE | |
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Record name | LANSOPRAZOLE | |
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Record name | Lansoprazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
178-182 °C, 178 to 182 °C (decomposes), MP: approx 166 °C with decomposition. Stable when exposed to light for up to two months. The compound degrades in aqueous solution, the rate of degradation increasing with decreasing pH. At 25 °C the half-lives are approx 0.5 and 18 hrs at pH 5.0 and pH 7.0, respectively., 178 - 182 °C | |
Record name | Lansoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00448 | |
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Record name | LANSOPRAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lansoprazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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